Diflunisal Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10F2O3 |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
methyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)11-6-8(2-5-13(11)17)10-4-3-9(15)7-12(10)16/h2-7,17H,1H3 |
InChI Key |
QMPIMDAYFIIMIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Chemistry of Diflunisal Methyl Ester
Established Synthetic Routes for Diflunisal (B1670566) Methyl Ester
The conversion of diflunisal's carboxylic acid group to a methyl ester is primarily achieved through well-established esterification reactions.
Direct Esterification Techniques and Optimization Studies
Direct esterification of diflunisal is the most common route to its methyl ester. This typically involves reacting diflunisal with methanol (B129727) in the presence of an acid catalyst.
One of the classic methods employed is the Fischer-Speier esterification . This equilibrium-controlled reaction involves heating the carboxylic acid (diflunisal) and an excess of alcohol (methanol) with a strong acid catalyst. cerritos.edupatsnap.com Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst for the synthesis of methyl esters of various NSAIDs, including diflunisal. nih.gov The reaction is driven towards the product (ester) by using a large excess of methanol, which also serves as the solvent. cerritos.edu
Another direct method involves the use of acyl anhydrides . For the synthesis of short-chain esters of diflunisal, reacting the parent drug with an appropriate acyl anhydride (B1165640) in the presence of sulfuric acid as a catalyst is an effective strategy. google.co.ug
These esterification reactions are crucial not only for bulk synthesis but also for creating derivatives for structure-activity relationship (SAR) studies, which help in understanding how different functional groups affect a molecule's biological activity.
Table 1: Overview of Direct Esterification Methods for Diflunisal Methyl Ester
| Method | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Diflunisal, Methanol | Concentrated Sulfuric Acid (H₂SO₄) | Equilibrium-driven; requires excess alcohol to maximize yield. cerritos.edu |
| Acyl Anhydride Method | Diflunisal, Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Suitable for preparing short-chain esters. google.co.ug |
| DCC Coupling | Diflunisal, Methanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | A method known as Steglich esterification, proceeds under mild conditions. nih.gov |
Alternative Esterification Strategies (e.g., Transesterification)
Beyond direct synthesis, this compound can be formed through alternative pathways, most notably transesterification. This has been observed during the analysis of diflunisal metabolites.
Diflunisal acyl glucuronide (DAG), a major metabolite of diflunisal, is known to be chemically reactive. nih.govnih.gov In the presence of methanol, DAG can undergo transesterification to yield this compound. nih.govresearchgate.netresearchgate.net This reaction is often an analytical artifact encountered during metabolic studies when methanol is used as a solvent for extraction or analysis, highlighting the lability of the acyl glucuronide conjugate. nih.govresearchgate.net The rate of this transesterification is significant, with studies showing that DAG is much more labile to this reaction than its positional isomers. researchgate.netresearchgate.net This pathway is generally not used for preparative synthesis but is a crucial consideration in the bioanalysis of diflunisal and its metabolites.
Novel Approaches in this compound Synthesis
Research into synthetic chemistry continuously seeks more efficient, sustainable, and selective methods. The synthesis of this compound and its precursors is no exception, with investigations into enzymatic processes and green chemistry principles.
Enzymatic Synthesis and Biocatalysis for Ester Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional chemical methods, including mild reaction conditions (neutral pH, room temperature), high selectivity (chemo-, regio-, and stereoselectivity), and environmental sustainability. scielo.br
For ester synthesis, lipases are particularly versatile enzymes. scielo.br They can catalyze esterification and transesterification reactions, often with high enantioselectivity, which is crucial for producing optically pure pharmaceuticals. csic.esdss.go.th Lipases such as those from Candida antarctica and Candida rugosa have been successfully used for the esterification of other NSAIDs like ibuprofen (B1674241) and ketoprofen. csic.esmdpi.com
While specific studies on the enzymatic synthesis of this compound are not widely reported, the established success with other NSAIDs suggests a strong potential for this methodology. A hypothetical approach would involve the use of an immobilized lipase (B570770), such as Novozym® 435 (Candida antarctica lipase B), to catalyze the esterification of diflunisal with methanol in an organic solvent. csic.esmdpi.com Immobilization of the enzyme enhances its stability and allows for easier recovery and reuse, improving the economic viability of the process. dss.go.th
Green Chemistry Principles in this compound Production Research
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgmdpi.com For a multi-step synthesis, applying green principles to the formation of the core structure, diflunisal itself, is paramount.
Furthermore, process intensification using continuous-flow synthesis has been applied to produce the diflunisal core. rsc.org Flow chemistry allows for better control over reaction parameters, enhanced safety, and higher efficiency compared to traditional batch reactions, representing another advancement in green production research. rsc.org
Characterization of Synthetic Intermediates and Reaction Byproducts
The purity of any synthesized compound is critical. In the synthesis of this compound, several related substances can arise, either as intermediates, byproducts of the synthesis, or degradation products.
This compound itself is listed as a known impurity or related compound of the parent drug, diflunisal. veeprho.com This indicates it can form in small quantities during the synthesis or storage of diflunisal.
During direct esterification, the primary byproduct is often unreacted Diflunisal . Due to hydrogen bonding, separating the solid ester product from the unreacted carboxylic acid can be challenging. google.co.ug
Additionally, diflunisal can degrade under certain conditions, such as exposure to light (photodegradation). Studies have identified several photodegradants, which are formed through processes like hydroxylation of the salicylic (B10762653) acid ring. dntb.gov.uanih.govresearchgate.netnih.govresearchgate.net If the degradation occurs in the presence of methanol, subsequent esterification is a possible transformation. dntb.gov.ua
Table 2: Known Intermediates, Byproducts, and Related Substances in Diflunisal Synthesis
| Compound Name | CAS Number | Role/Origin |
|---|---|---|
| Diflunisal | 22494-42-4 | Starting material; Potential unreacted byproduct in esterification. synzeal.com |
| 5-Bromosalicylic acid | 1639462-15-9 | Intermediate in Suzuki coupling synthesis of Diflunisal. acs.orgveeprho.com |
| 2,4-Difluorophenylboronic acid | 1639462-15-9 | Reagent in Suzuki coupling synthesis of Diflunisal. acs.org |
| Diflunisal Acyl Glucuronide | 58446-30-3 | Metabolite; Precursor to methyl ester via transesterification. nih.govveeprho.com |
| Biphenyl-4-ol | 92-69-3 | Potential impurity/degradation product. synzeal.comresearchgate.net |
| Photodegradation Products (e.g., DD-1 to DD-4) | N/A | Formed upon exposure of Diflunisal to UV/VIS light. dntb.gov.uanih.govnih.gov |
Scale-Up Considerations in Research Synthesis
Transitioning the synthesis of this compound from a small laboratory scale to a larger research or pilot scale introduces a new set of challenges that necessitate the re-optimization of the reaction process. Factors that are manageable on the gram scale can become critical limitations when producing larger quantities.
One of the primary considerations is the choice of solvent and the management of reagent concentrations. The solubility of the starting material, a salicylic acid derivative, can be a significant limiting factor in achieving efficient reaction kinetics on a larger scale. thaiscience.info Research on related salicylate (B1505791) syntheses has shown that adjusting solvent volume and reaction time can be crucial; in some cases, decreasing both has led to improved yields in scaled-up batches. thaiscience.info
Heat and mass transfer also become paramount. A reaction that is easily managed in a small flask with a magnetic stirrer may require a larger, jacketed reactor with a mechanical stirrer to ensure uniform temperature and adequate mixing in a larger volume. learncheme.com For exothermic reactions, inefficient heat dissipation on a large scale can lead to side reactions and decreased purity.
The downstream processing, including product isolation and purification, must also be adapted. Filtration, crystallization, and drying techniques that are simple in a lab setting require specialized equipment to handle larger volumes and masses efficiently. learncheme.com
Modern synthetic strategies offer advanced solutions for scale-up. Continuous-flow synthesis , for example, provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yield. This technology has been successfully applied to generate a key biaryl precursor to Diflunisal in high yield (89%), demonstrating its feasibility for scaling up related processes. rsc.org Another advanced technique is high-pressure (HHP) assisted synthesis , which can accelerate reaction rates and increase yields, sometimes eliminating the need for catalysts or solvents, which simplifies purification and improves the environmental profile of the synthesis. beilstein-journals.org
Table 2: Key Parameter Adjustments for Synthesis Scale-Up
| Parameter | Small-Scale (Lab) | Larger-Scale (Research/Pilot) | Considerations | Source(s) |
|---|---|---|---|---|
| Mixing | Magnetic Stirrer | Mechanical Stirrer | Ensures homogeneity in larger volumes. | learncheme.com |
| Heating/Cooling | Water/Oil Bath | Jacketed Reactor | Provides uniform temperature control and efficient heat transfer. | learncheme.com |
| Reaction Time | Often longer to ensure completion | May be reduced via optimization | Optimization is key to improving throughput and yield. | thaiscience.info |
| Solvent Volume | Higher ratio to reactants | Often reduced | Minimizes waste and can increase reaction rate. | thaiscience.info |
| Technology | Batch processing in glassware | Batch reactors or Continuous-flow systems | Continuous-flow offers superior control and safety for scale-up. | rsc.org |
| Purification | Manual extraction, column chromatography | Automated extraction, crystallization | Methods must be adapted for larger quantities. | learncheme.com |
Molecular and Mechanistic Studies of Diflunisal Methyl Ester and Its Analogues
Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)
Interaction with Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde Decarboxylase (ACMSD)
Alpha-amino-beta-carboxymuconate-epsilon-semialdehyde decarboxylase (ACMSD) is a critical enzyme in the tryptophan degradation pathway. It stands at a metabolic branch point, converting α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) toward energy production. An alternative, non-enzymatic cyclization of ACMS leads to the formation of quinolinic acid, a precursor for the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) utsa.edu. Consequently, the inhibition of ACMSD is a therapeutic strategy aimed at increasing cellular NAD+ levels utsa.eduresearchgate.netfigshare.com.
In vitro studies have demonstrated a stark contrast in the inhibitory activity of Diflunisal (B1670566) and its methyl ester derivative against ACMSD. Diflunisal acts as a competitive inhibitor of human ACMSD (hACMSD) with a reported half-maximal inhibitory concentration (IC50) of 13.5 µM and a Ki value of 2.56 ± 0.56 μM researchgate.net.
Conversely, Diflunisal Methyl Ester, also known as Methyl 2′,4′-Difluoro-4-hydroxy-[1,1′-biphenyl]-3-carboxylate, exhibits significantly diminished activity. Research investigating a series of Diflunisal analogues found that the methyl ester derivative showed only weak inhibition, with an IC50 value exceeding 500 μM utsa.edu. This substantial decrease in potency highlights the critical role of the free carboxylate group in the effective inhibition of the ACMSD enzyme researchgate.net.
| Compound | Inhibition Type | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| Diflunisal | Competitive | 13.5 | 2.56 ± 0.56 |
| This compound | Weak Inhibition | > 500 | Not Reported |
The molecular basis for the potent inhibition of ACMSD by Diflunisal has been elucidated through co-crystallization studies. The complex structure of ACMSD with Diflunisal (PDB code: 7K12) reveals a specific ligand-binding mode that explains the compound's inhibitory mechanism utsa.edu.
Key interactions include the formation of a salt bridge between the carboxylate group of Diflunisal and the arginine residues Arg51 and Arg247 from a neighboring subunit. Additionally, a hydrogen bond forms between the hydroxyl group on Diflunisal's salicylic (B10762653) acid ring and the backbone of the Leu299 residue utsa.edu. Structure-activity relationship (SAR) studies have confirmed that both the carboxylate and hydroxyl groups are essential for high-affinity binding and inhibition of hACMSD utsa.edu.
The profound loss of inhibitory activity observed with this compound is a direct consequence of the modification of this crucial carboxylate group. The esterification prevents the formation of the critical salt bridge with the active site's arginine residues, thereby disrupting the primary anchoring interaction required for effective inhibition. No co-crystallization studies have been reported for this compound with ACMSD, which is consistent with its weak binding affinity.
The inhibition of ACMSD shunts the metabolic intermediate ACMS away from decarboxylation and towards the non-enzymatic formation of quinolinic acid, the precursor for NAD+ biosynthesis. Therefore, potent ACMSD inhibitors are expected to increase intracellular NAD+ levels utsa.edu. Studies have suggested that derivatives of Diflunisal have the potential to modulate NAD+ levels based on their ability to inhibit ACMSD utsa.edufigshare.com.
However, there are no specific reports from cellular model studies detailing the effects of this compound on NAD+ concentrations. Given its extremely low potency against ACMSD (IC50 > 500 μM), it is not expected to serve as an effective modulator of the de novo NAD+ synthesis pathway in cellular systems. The capacity to elevate cellular NAD+ is contingent on significant target engagement, which this compound fails to achieve.
Cyclooxygenase (COX) Enzyme Interactions (In Vitro)
Diflunisal, the parent compound, is a well-established non-steroidal anti-inflammatory drug (NSAID) whose mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
While the parent drug Diflunisal is a known inhibitor of both COX-1 and COX-2 isoforms, specific quantitative data on the in vitro binding affinity or inhibitory potency (e.g., IC50 or Ki values) of this compound against COX-1 and COX-2 are not extensively documented in publicly available research. Studies on Diflunisal derivatives often focus on the synthesis of new analogues rather than the detailed enzymatic characterization of simple esters like the methyl derivative. Therefore, a direct comparison of the COX inhibition profile for this compound against its parent compound based on specific binding affinity data cannot be made from the available literature.
Structure-Activity Relationship (SAR) of Ester Functionality on COX Inhibition
The primary mechanism of action for most NSAIDs, including Diflunisal, is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2 patsnap.com. The carboxylic acid group is a common structural feature in this class of drugs and is known to be critical for their biological activity nih.gov. This moiety often mimics the interaction of the natural substrate, arachidonic acid, within the enzyme's active site.
However, modifying the carboxylic acid group does not always lead to a loss of activity but can alter the inhibition profile. For instance, in the case of indomethacin, converting the carboxylic acid to an ester or amide can result in selective COX-2 inhibition. This suggests that while the fundamental interaction with Arg-120 is lost, the esterified molecule may adopt a different binding mode within the larger, more accommodating active site of COX-2. Studies on other NSAIDs where the carboxylic acid was replaced have shown that potent anti-inflammatory activity can be retained, challenging the absolute necessity of the acidic moiety for COX inhibition adooq.commdpi.com. For Diflunisal specifically, the synthesis of amide derivatives has been explored as a strategy to enhance COX-2 selectivity nih.gov.
Protein Binding Mechanisms (In Vitro/In Silico)
Diflunisal is known to bind extensively to serum albumin, with approximately 99% of the drug being protein-bound in plasma. Human serum albumin (HSA) has several principal drug-binding sites, with Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA) being the most prominent.
Studies have shown that Diflunisal has a high affinity for Site I of HSA. However, it can also bind to other sites. Fluorescence quenching techniques have identified at least two interaction sites for Diflunisal with HSA, one of which is located near the lone tryptophan residue, Trp214, in subdomain IIA. X-ray crystallography has confirmed that Diflunisal binds within this subdomain. Molecular docking simulations have further supported interactions in both subdomains IIA and IIIA.
The carboxylic acid moiety plays a crucial role not only in COX inhibition but also in the high-affinity binding of many NSAIDs to serum albumin. Research has demonstrated that the negatively charged carboxylate group is a key facilitator for interaction at Site II of both bovine serum albumin (BSA) and human serum albumin (HSA).
Molecular docking simulations have revealed that an essential salt bridge forms between the carboxylate group of the NSAID and positively charged lysine (B10760008) and arginine residues (e.g., Arg409 and Lys413 in BSA) within the binding pocket. This strong electrostatic interaction is a primary driver of the high binding affinity.
When the carboxylic acid is neutralized through esterification, as in this compound, this critical salt bridge cannot be formed. Experimental studies comparing NSAIDs with their ester derivatives have confirmed this principle. For example, the ester derivatives of ibuprofen (B1674241) and naproxen (B1676952) were found to be ineffective at displacing fluorescent markers from albumin's binding sites, in stark contrast to their carboxylic acid parents. Molecular dynamics simulations also show that the dissociation of the carboxylate form from albumin has a much higher free energy barrier than its corresponding ester, indicating a more stable and stronger interaction for the acidic drug.
This evidence strongly suggests that this compound would have a significantly lower binding affinity for serum albumin compared to Diflunisal.
| Compound Type | Key Functional Group | Primary Interaction with Albumin | Expected Binding Affinity |
|---|---|---|---|
| Diflunisal (Acid) | Carboxylate (R-COO⁻) | Salt bridge with Lys/Arg residues | High |
| This compound | Ester (R-COOR') | Weaker, non-ionic interactions | Low |
Receptor Modulation Studies (Cellular/Molecular Level)
Beyond its role as a COX inhibitor, Diflunisal and its analogues have been shown to act as allosteric modulators of A-type gamma-aminobutyric acid receptors (GABA-A Rs). These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the mammalian brain.
Structure-activity analysis of a series of Diflunisal derivatives revealed key insights into the molecular requirements for GABA-A receptor modulation. These studies showed that the 4-hydroxy substituent on the biphenyl (B1667301) structure contributes more significantly to the micromolar binding affinities at the receptor than the 3-carboxyl group researchgate.net. This finding is particularly relevant when comparing the activity of Diflunisal to its ester form.
Since the carboxyl group is of lesser importance for this specific receptor interaction, its conversion to a methyl ester would be expected to have a less dramatic impact on activity compared to its effect on COX inhibition or albumin binding. The primary drivers for GABA-A receptor modulation by these compounds are the 4-hydroxy group and the presence of electron-withdrawing fluorinated substituents. Therefore, this compound would likely retain significant modulatory activity at GABA-A receptors, comparable to that of the parent compound.
| Biological Target | Importance of 3-Carboxylate Group | Importance of 4-Hydroxy Group | Predicted Activity of Methyl Ester vs. Acid |
|---|---|---|---|
| COX Enzyme | High (key interaction) | Moderate | Significantly Lower |
| Serum Albumin | High (key interaction) | Low | Significantly Lower |
| GABA-A Receptor | Low | High | Comparable |
Investigations into Transthyretin Kinetic Stabilization (Mechanistic)
Diflunisal has been repurposed as a therapeutic agent for transthyretin (TTR) amyloidosis. The mechanism involves the kinetic stabilization of the native tetrameric structure of TTR. The rate-determining step in TTR amyloidogenesis is the dissociation of the tetramer into monomers, which can then misfold and aggregate. By binding to the thyroxine-binding sites of the TTR tetramer, Diflunisal stabilizes this native state, raising the kinetic barrier for dissociation and thereby potently inhibiting aggregation patsnap.commdpi.com.
X-ray crystallography studies of Diflunisal and its analogues in complex with TTR have elucidated the specific molecular interactions responsible for this stabilization. These studies reveal that the carboxylate group of the inhibitor plays a vital role. In one of the observed binding orientations, the carboxylate group engages in favorable electrostatic interactions with the ε-ammonium groups of Lysine 15 and 15' residues in the outer binding pocket patsnap.commdpi.com. In an alternative orientation, the carboxylate is positioned to form hydrogen bonds with Serine 117 and 117' residues in the inner binding pocket patsnap.com.
The conversion of the carboxylate to a methyl ester in this compound would eliminate the possibility of these critical electrostatic and hydrogen-bonding interactions. The ester moiety is incapable of forming the salt bridges with lysine residues or acting as a hydrogen bond donor in the same manner as the carboxylic acid. Consequently, the binding affinity of this compound for the TTR thyroxine-binding sites would be substantially reduced, leading to a significantly diminished capacity for kinetic stabilization of the TTR tetramer.
Molecular Basis of TTR Tetramer Stabilization
Extensive searches of publicly available scientific literature, including research articles and patents, did not yield specific studies detailing the molecular basis of transthyretin (TTR) tetramer stabilization by this compound. While the synthesis of this compound has been described in patent literature as a chemical intermediate, there is a lack of published research on its direct interaction with the TTR protein.
In contrast, the mechanism of TTR stabilization by the parent compound, diflunisal, is well-documented. Diflunisal binds within the thyroxine-binding sites of the TTR tetramer. This binding introduces new favorable interactions that increase the energetic barrier for the dissociation of the tetramer into its constituent monomers, which is the rate-limiting step in TTR amyloidogenesis. The stabilization is achieved through a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, between the diflunisal molecule and amino acid residues lining the binding pocket.
Given that this compound is a derivative of diflunisal where the carboxylic acid group is esterified to a methyl group, it is plausible that it could also bind to the TTR thyroxine-binding sites. However, the conversion of the carboxylate to a methyl ester would significantly alter the molecule's electronic and steric properties. The carboxylate group of diflunisal is known to be crucial for its binding and stabilizing activity, often forming key hydrogen bonds with residues such as Lys15 and Ser117 within the TTR binding pocket. The absence of this acidic proton and the introduction of a bulkier, less polar methyl group in this compound would likely lead to a different binding mode and stabilization potency. Without experimental data from techniques such as X-ray crystallography or molecular modeling specific to this compound, any description of its molecular basis of TTR stabilization would be purely speculative.
Comparative Analysis with Parent Diflunisal and Other Stabilizers
There is no publicly available scientific literature that provides a comparative analysis of the TTR tetramer stabilization potency of this compound with its parent compound, diflunisal, or other known TTR stabilizers like tafamidis (B1682582) or acoramidis. Research has focused extensively on diflunisal and its various other analogues, but not the methyl ester derivative.
For the parent compound, diflunisal, numerous studies have quantified its ability to stabilize the TTR tetramer. For instance, in vitro assays have demonstrated that diflunisal can effectively inhibit TTR aggregation and slow the rate of tetramer dissociation under denaturing conditions. Clinical studies have also shown that diflunisal treatment can lead to increased levels of circulating TTR, which is an indirect measure of tetramer stabilization.
The table below provides a conceptual framework for how such a comparative analysis would be presented if data for this compound were available. The values for Diflunisal and other stabilizers are based on existing literature, while the entry for this compound remains hypothetical due to the absence of data.
| Compound | TTR Binding Affinity (Kd) | In Vitro Stabilization Potency (IC50) | Mechanism of Action |
|---|---|---|---|
| Diflunisal | Reported in the low micromolar range | Concentration-dependent inhibition of TTR aggregation | Binds to thyroxine-binding sites, stabilizing the tetrameric structure |
| This compound | Data not available | Data not available | Presumed to bind to thyroxine-binding sites, but efficacy is unknown |
| Tafamidis | Reported in the nanomolar range | Potent inhibitor of TTR aggregation | Kinetic stabilizer that binds to the thyroxine-binding sites |
| Acoramidis (AG10) | Reported in the nanomolar range | Highly potent inhibitor of TTR aggregation | Mimics the stabilizing T119M mutation by forming additional hydrogen bonds |
Without dedicated research to synthesize and evaluate this compound for its TTR stabilization properties, a scientifically accurate and detailed comparison remains impossible. The critical role of the carboxylate group in the binding of diflunisal and other NSAID-based TTR stabilizers suggests that its esterification would likely diminish, rather than enhance, its stabilizing capacity. However, this hypothesis requires experimental validation.
Metabolic Transformations and Bioactivation Research Preclinical and in Vitro
Hydrolysis Pathways of Diflunisal (B1670566) Methyl Ester
The biotransformation of Diflunisal Methyl Ester, a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) diflunisal, is primarily initiated by the cleavage of its ester bond to release the active parent compound. This hydrolysis occurs through both enzymatic and non-enzymatic pathways, which have been investigated in various preclinical in vitro models.
Role of Carboxylesterases in Ester Cleavage (In Vitro Liver Microsomes, Plasma)
Carboxylesterases (CES) are a family of enzymes predominantly found in the liver and plasma that are responsible for the hydrolysis of a wide variety of ester-containing drugs. nih.govamericanpharmaceuticalreview.com In vitro studies utilizing rat liver microsomes and plasma have demonstrated the crucial role of these enzymes in the cleavage of ester prodrugs. tandfonline.com The metabolic stability of esters in these biological matrices is often inversely proportional to the size of the alcohol group, with methyl esters generally exhibiting greater stability compared to their ethyl or propyl counterparts. tandfonline.com
Research on homologous series of benzoate (B1203000) esters in rat plasma and liver microsomes has shown that methyl benzoate has a higher metabolic stability (longer half-life) than ethyl benzoate and other larger esters. tandfonline.com This suggests that while this compound is a substrate for carboxylesterases, its rate of hydrolysis may be comparatively moderate. The enzymatic nature of this hydrolysis has been confirmed in studies with other esters using selective carboxylesterase inhibitors like bis-(p-nitrophenyl)phosphate, which significantly reduces the rate of ester cleavage in both liver microsomes and plasma. tandfonline.comnih.gov
The hydrolysis of ester-containing compounds by carboxylesterases, such as human liver carboxylesterase 1 (CES1) and human intestinal carboxylesterase 2 (CES2), is a critical activation step for many prodrugs. nih.govmdpi.com For instance, the activation of the antiviral drug oseltamivir (B103847) to its active carboxylate form is mediated by these enzymes. americanpharmaceuticalreview.com Studies on a homologous series of diflunisal O-acyl esters in perfused rat liver preparations have shown that these esters are efficiently hydrolyzed to the parent diflunisal, confirming the liver's capacity for this bioconversion. nih.gov
| System | Half-Life (minutes) | Reference |
|---|---|---|
| Alkaline Hydrolysis | 14 | nih.gov |
| Rat Plasma | 36 | tandfonline.com |
| Rat Liver Microsomes | 15 | tandfonline.com |
Non-Enzymatic Hydrolysis Under Simulated Physiological Conditions
In addition to enzymatic action, this compound can undergo non-enzymatic hydrolysis, a process influenced by pH. Acyl glucuronides, which are major metabolites of diflunisal, are known to be unstable at physiological pH (around 7.4), leading to hydrolysis back to the parent drug. springernature.com This inherent chemical instability is also a characteristic of simpler esters.
Formation from Diflunisal Acyl Glucuronide Conjugates (In Vitro)
Diflunisal is extensively metabolized to two main conjugates: diflunisal phenolic glucuronide and diflunisal acyl glucuronide. ijclinmedcasereports.com The acyl glucuronide is known to be a reactive metabolite. These conjugates can undergo intramolecular rearrangement through a process called acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety. springernature.comresearchgate.netnih.gov
While the primary reaction of acyl glucuronides is hydrolysis back to the parent drug, the possibility of transesterification reactions in the presence of nucleophiles exists. In an in vitro setting containing methanol (B129727), it is conceivable that the diflunisal acyl glucuronide could undergo a transesterification reaction to form this compound. However, direct experimental evidence for this specific transformation in vitro is not prominently featured in the available literature. Such a reaction would be in competition with the more common hydrolysis and acyl migration pathways. nih.gov
Identification and Characterization of Metabolites (Excluding Human Clinical Data)
Preclinical metabolism studies on diflunisal have primarily focused on the parent drug. The major metabolites identified in rats are the phenolic and acyl glucuronides. ijclinmedcasereports.com Additionally, a hydroxy metabolite of diflunisal has been identified in rat urine, which is excreted as a polar conjugate, likely a sulfate. nih.gov
When considering this compound as the administered compound, the primary and most immediate metabolite is diflunisal itself, formed through the hydrolysis of the ester bond. nih.gov Subsequent metabolism would then follow the known pathways of diflunisal, leading to the formation of diflunisal acyl glucuronide, diflunisal phenolic glucuronide, and potentially the hydroxylated metabolite. In vitro studies using rat liver preparations have confirmed the formation of diflunisal from its O-acyl esters. nih.gov The analytical methods used to identify these metabolites typically involve high-performance liquid chromatography (HPLC). nih.govnih.gov
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| Diflunisal Acyl Glucuronide | Glucuronidation | ijclinmedcasereports.com |
| Diflunisal Phenolic Glucuronide | Glucuronidation | ijclinmedcasereports.com |
| 3-Hydroxy-diflunisal | Hydroxylation | nih.gov |
Implications for Prodrug Design and Bioreversion Mechanisms
The use of a methyl ester as a prodrug strategy for carboxylic acid-containing drugs like diflunisal is a common approach to modify the physicochemical properties of the parent molecule, potentially enhancing its absorption or altering its distribution. nih.gov The successful application of this strategy relies on efficient and predictable bioreversion to the active parent drug in vivo.
The primary mechanism for the bioreversion of this compound is enzymatic hydrolysis by carboxylesterases. nih.govtandfonline.com The rate of this conversion is a critical factor in the prodrug's design. A prodrug that is hydrolyzed too rapidly may not offer any significant advantage over administering the parent drug directly, while one that is hydrolyzed too slowly may result in suboptimal therapeutic concentrations of the active compound. The observation that methyl esters can be more stable to enzymatic hydrolysis than other larger esters provides a tool for modulating the rate of drug release. tandfonline.com
The study of diflunisal esters in perfused rat liver models provides a clear example of this bioreversion, where the ester prodrugs are converted to the active diflunisal. nih.gov This efficient hepatic first-pass metabolism is a key consideration in the design of orally administered ester prodrugs. Understanding the kinetics of this hydrolysis is essential for predicting the pharmacokinetic profile of the prodrug and ensuring that it will perform as an effective delivery system for the active drug.
Computational and Theoretical Chemistry of Diflunisal Methyl Ester
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein.
While specific docking studies on Diflunisal (B1670566) Methyl Ester are not extensively documented in publicly available literature, extensive research has been conducted on its parent compound, Diflunisal. These studies provide a strong basis for predicting the interaction of the methyl ester derivative with key biological targets such as α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) and cyclooxygenase (COX) enzymes.
ACMSD Interaction: Diflunisal has been identified as a competitive inhibitor of ACMSD, an enzyme in the tryptophan degradation pathway. nist.govekb.eg Docking studies and co-crystal structures have revealed a unique binding mode within the ACMSD active site. nist.govekb.eg The salicylate (B1505791) head of Diflunisal is predicted to interact near the catalytically active Zn2+ ion, while the difluorinated aryl ring extends into a hydrophobic tunnel. ekb.eg Key interactions involve salt bridges between the carboxylate group of Diflunisal and arginine residues (Arg51 and Arg247), as well as a hydrogen bond between the hydroxyl group and the backbone of a leucine (B10760876) residue (Leu299). nist.gov For Diflunisal Methyl Ester, the esterification of the carboxylate group would preclude the formation of salt bridges with arginine residues, suggesting a potentially altered or weaker binding mode to ACMSD compared to the parent drug. However, the hydrophobic interactions of the difluorophenyl ring would likely be preserved.
| Target Protein | Parent Compound (Diflunisal) Key Interactions | Predicted Interactions for this compound |
| ACMSD | Salt bridges with Arg51, Arg247; H-bond with Leu299 nist.gov | Loss of salt bridge interactions; preservation of hydrophobic interactions. |
| COX-2 | H-bonds with TYR355, ARG120, HIS90 nih.gov | Preservation of H-bonds from hydroxyl and fluoro groups. |
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. A study on the parent compound, Diflunisal, using B3LYP/6-311++G(d,p) level of theory, has provided insights into its electronic structure. wikipedia.org
The analysis reveals a significant intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring. wikipedia.org This interaction stabilizes the planar conformation of the salicylate moiety. For this compound, a similar intramolecular hydrogen bond between the hydroxyl hydrogen and the ester's carbonyl oxygen is expected, which would similarly influence the planarity and electronic distribution of that part of the molecule. The esterification would slightly alter the electron density and electrostatic potential around the carbonyl group compared to the carboxylic acid. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of a molecule's reactivity. While specific values for the methyl ester are not available, they are expected to be similar to Diflunisal, with the primary differences localized to the ester functional group.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily determined by the torsional angle between its two phenyl rings. Computational studies on Diflunisal have mapped the potential energy surface related to this rotation. wikipedia.org The analysis shows that the molecule does not have a planar minimum energy conformation; instead, the most stable conformer exhibits a torsional angle of approximately ±42.48°. wikipedia.org The energy barrier for the interconversion between these atropisomeric forms is significant, influencing how the molecule fits into a protein's binding site. wikipedia.org The methyl ester group is not expected to dramatically alter this fundamental conformational preference of the biphenyl (B1667301) core, although it might introduce minor shifts in the optimal dihedral angle and the rotational energy barrier due to steric effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. swissadme.chdrugbank.com While specific QSAR models developed exclusively for this compound are not found in the literature, numerous QSAR studies on NSAIDs and COX inhibitors provide a framework for understanding its potential activity. nih.govnih.govphytojournal.com
For NSAIDs, key molecular descriptors that often correlate with anti-inflammatory activity include:
Lipophilicity (LogP): This parameter is crucial for membrane permeability and reaching the target site. The activity of NSAIDs is often highly related to their lipophilicity. swissadme.ch
Steric Parameters: The size and shape of the molecule, particularly the angle between the phenyl rings in biphenyl derivatives, can be critical for fitting into the active site of COX enzymes. nih.gov
Electronic Descriptors: Properties like dipole moment and the energy of frontier molecular orbitals (HOMO/LUMO) can influence ligand-receptor interactions.
Based on these general findings, a QSAR model for a series of Diflunisal derivatives would likely show that the anti-inflammatory activity of this compound is strongly influenced by its high lipophilicity and the specific three-dimensional arrangement of its phenyl rings.
Molecular Dynamics Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking models. phytojournal.com MD simulations of NSAIDs, including COX inhibitors, bound to their target enzymes have been used to assess the stability of the binding pose and calculate binding free energies. nih.govwikipedia.org
In the context of this compound, an MD simulation of its complex with COX-2 would be expected to show:
Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand coordinates would be monitored to ensure the complex remains stable throughout the simulation. Stable binding is indicated by low RMSD fluctuations. nih.gov
Key Interaction Persistence: MD simulations would verify if the key hydrogen bonds and hydrophobic interactions predicted by molecular docking are maintained over time.
Conformational Adjustments: The simulation would reveal any subtle conformational changes in both the ligand and the protein's active site that occur upon binding to achieve an optimal fit.
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy, providing a quantitative estimate of the binding affinity.
Simulations of related COX-2 inhibitors have confirmed the stability of ligand binding within the enzyme's active site, supporting the reliability of docking predictions.
In Silico ADMET Prediction (Excluding Experimental Human Data)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. Using computational tools like SwissADME, a predicted ADMET profile for this compound can be generated.
Predicted ADMET Properties of this compound
| Property Class | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical Properties | Molecular Formula | C₁₄H₁₀F₂O₃ | - |
| Molecular Weight | 264.22 g/mol | Meets Lipinski's rule (<500) | |
| Num. H-Bond Acceptors | 3 | Meets Lipinski's rule (≤10) | |
| Num. H-Bond Donors | 1 | Meets Lipinski's rule (≤5) | |
| Molar Refractivity | 65.50 | - | |
| TPSA | 46.53 Ų | Good polarity for cell permeability (<140 Ų) | |
| Lipophilicity | Consensus LogP | 3.85 | High lipophilicity |
| Water Solubility | LogS (ESOL) | -4.55 | Poorly soluble |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier | |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein | |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions | |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | |
| CYP2D6 Inhibitor | No | - | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Favorable for oral bioavailability |
| Bioavailability Score | 0.55 | Good probability of being orally bioavailable | |
| Medicinal Chemistry | PAINS | 0 alerts | No known problematic fragments for high-throughput screening |
Data generated based on the principles and models used by the SwissADME web tool.
The in silico profile suggests that this compound has favorable physicochemical properties for oral bioavailability, including high predicted gastrointestinal absorption. Its high lipophilicity and predicted ability to cross the blood-brain barrier are notable. However, the predictions also indicate that it may act as an inhibitor for several key cytochrome P450 (CYP) enzymes, suggesting a potential for drug-drug interactions.
Advanced Analytical Methodologies for Diflunisal Methyl Ester Research
Chromatographic Method Development and Validation for Research Applications
Chromatographic techniques are indispensable for the separation, identification, and quantification of Diflunisal (B1670566) Methyl Ester and its related impurities. The development of robust and validated methods is critical to ensure the reliability of research data.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Diflunisal Methyl Ester due to its high resolution and sensitivity. Method development often involves reversed-phase chromatography, utilizing columns such as C8 or C18.
UV and Diode Array Detection (DAD): UV detection is commonly employed for the quantification of Diflunisal and its derivatives. A simple, rapid, and selective HPLC-DAD method has been developed for the simultaneous determination of Diflunisal and other drugs. semanticscholar.orgnih.gov Such methods can be adapted for this compound. The mobile phase typically consists of an organic solvent like acetonitrile or methanol (B129727) mixed with an aqueous component, often an acidic buffer like phosphoric acid or trifluoroacetic acid, and is pumped isocratically. semanticscholar.orgnih.govijper.orgijper.org Quantification is based on measuring peak areas at a specific wavelength. For Diflunisal, wavelengths around 228 nm have been used effectively. nih.gov
A significant advantage of Diode Array Detection (DAD) is its ability to acquire spectra across a range of wavelengths for each point in the chromatogram. This feature is invaluable for confirming peak purity and for the unambiguous identification of analytes by comparing their UV spectra with that of a reference standard. nih.govpreprints.orgnih.govthermofisher.com This is particularly useful in stability studies where it can distinguish the analyte from potential degradation products. semanticscholar.orgnih.gov
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While specific HPLC methods with fluorescence detection for this compound are not extensively documented, the inherent fluorescence of the parent Diflunisal molecule when interacting with proteins like human serum albumin suggests that the ester derivative would also be fluorescent. researchgate.net HPLC with fluorescence detection (HPLC-FLD) is a powerful tool for detecting low concentrations of fluorescent compounds. nih.gov Method development would involve optimizing excitation and emission wavelengths to maximize the signal-to-noise ratio for this compound. In some cases, derivatization with a fluorescent tag can be used, but the native fluorescence of the biphenyl (B1667301) ring system in this compound may be sufficient for direct analysis. nih.gov
Table 1: Example HPLC Parameters for Analysis of Diflunisal and Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax SB-C8 (4.6×250 mm, 5 µm) | semanticscholar.orgnih.gov |
| Mobile Phase | 0.05 M phosphoric acid, acetonitrile, methanol (40:48:12, v/v/v) | semanticscholar.orgnih.gov |
| Flow Rate | 1.0 mL/min | nih.govijper.orgijper.org |
| Detection | DAD at 228 nm | nih.gov |
| Retention Time (Diflunisal) | ~7.9 min | nih.gov |
Gas Chromatography (GC) for Specific Analytes and Impurities
Gas Chromatography (GC) is a valuable technique for analyzing volatile and thermally stable compounds. This compound is more volatile than its parent carboxylic acid, making it potentially suitable for GC analysis. GC is particularly useful for identifying and quantifying residual solvents or volatile impurities that may be present from the synthesis process. scispace.com
The analysis of pharmaceutical compounds by GC often requires derivatization to increase volatility and thermal stability. jfda-online.commdpi.com While the esterification of the carboxylic acid group in Diflunisal to form the methyl ester already enhances volatility, the free hydroxyl group might still require derivatization (e.g., silylation) to improve peak shape and prevent thermal degradation in the GC inlet.
GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for the analysis of impurities. taylorfrancis.com It provides not only retention time data for quantification but also mass spectra that can definitively identify the compounds. taylorfrancis.com A GC-MS method for a related compound, the methyl ether and methyl ester derivative of Diflunisal, has been documented, indicating the feasibility of this approach. virginia.gov
Table 2: GC Parameters for Analysis of a Diflunisal Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Technique | GC-MS | virginia.gov |
| Analyte | Diflunisal, methyl ether, methyl ester | virginia.gov |
| Kovats Retention Index | 1853 (Standard non-polar column) | virginia.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in synthetic chemistry for monitoring reaction progress and for preliminary screening of compound purity. google.com In the context of this compound, TLC is an ideal tool to monitor its synthesis from Diflunisal.
The reaction can be followed by spotting the reaction mixture on a TLC plate (e.g., silica gel 60 F254) over time and eluting with an appropriate mobile phase, such as a mixture of petroleum benzene and ethyl acetate. nih.gov As the reaction proceeds, the spot corresponding to the more polar starting material (Diflunisal) will diminish, while a new, less polar spot corresponding to the product (this compound) will appear and intensify. Visualization is typically achieved under UV illumination, where the fluorescent indicator on the plate allows the spots to be seen as dark quenching areas. google.comgoogle.comutsa.edu By comparing the retention factor (Rf) values of the spots to those of the starting material and a pure standard of the product, the progress and completion of the reaction can be efficiently determined.
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of newly synthesized molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution. nih.govsemanticscholar.orgnih.govresearchgate.net A full suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, and HSQC, would be used to unambiguously confirm the structure of this compound. nih.gov
¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals for this compound would include distinct aromatic protons in the difluorophenyl and salicylate (B1505791) rings, a singlet for the phenolic hydroxyl group, and a characteristic singlet at approximately 3.9 ppm for the three protons of the methyl ester group (-OCH₃).
¹³C NMR: The ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule. The presence of the methyl ester would be confirmed by a signal for the carbonyl carbon (C=O) around 170 ppm and a signal for the methoxy carbon (-OCH₃) around 52 ppm.
2D NMR: Techniques like Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the aromatic rings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, aiding in the complete assignment of the ¹H and ¹³C spectra.
Table 3: Predicted Key NMR Signals for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.9 | Singlet | -COOCH₃ |
| ¹H | Variable | Singlet | Ar-OH |
| ¹H | 6.8 - 8.2 | Multiplets | Aromatic Protons |
| ¹³C | ~52 | - | -COOCH₃ |
| ¹³C | ~170 | - | -C OOCH₃ |
| ¹³C | 110 - 165 | - | Aromatic & Phenolic Carbons |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀F₂O₃), high-resolution mass spectrometry (HR-MS) would be used to confirm its exact molecular weight, which is calculated to be 264.22 g/mol . nih.govcymitquimica.comveeprho.com The observation of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass would provide strong evidence for the compound's identity.
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. libretexts.orgyoutube.com When subjected to ionization techniques like Electron Ionization (EI), the this compound molecule will break apart into characteristic fragment ions. Analyzing these fragments helps to piece together the structure of the original molecule.
Expected fragmentation patterns for a methyl ester of an aromatic acid include:
Loss of the methoxy group: A peak corresponding to [M - 31]⁺ resulting from the cleavage of the -OCH₃ group.
Loss of the carbomethoxy group: A peak corresponding to [M - 59]⁺ from the loss of the entire -COOCH₃ moiety.
Cleavage at the biphenyl linkage: Fragmentation of the bond connecting the two aromatic rings.
This fragmentation data, combined with NMR results, allows for the confident structural confirmation of this compound.
Table 4: Molecular and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₀F₂O₃ | nih.govcymitquimica.com |
| Molecular Weight | 264.22 g/mol | nih.govcymitquimica.comveeprho.com |
| Predicted Key Fragments (m/z) | [M]⁺ = 264, [M-OCH₃]⁺ = 233, [M-COOCH₃]⁺ = 205 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful non-destructive approach for investigating the molecular structure and conformational properties of this compound. mdpi.commdpi.com These techniques probe the vibrational energy states of molecules, offering a unique "fingerprint" based on the specific bonds and functional groups present. mdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching, bending, and rocking. mdpi.com It is particularly sensitive to polar bonds and hetero-nuclear functional groups, making it highly effective for identifying key structural features. mdpi.comsurfacesciencewestern.com For this compound, FT-IR can be used to confirm the presence of the ester carbonyl (C=O) group, the hydroxyl (O-H) group, and the C-F bonds of the difluorophenyl ring. The position and shape of the O-H stretching band, for instance, can provide insights into intra- and intermolecular hydrogen bonding, which is crucial for determining molecular conformation and crystal packing.
Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar, homo-nuclear bonds and skeletal vibrations of aromatic rings, which may be weak or absent in IR spectra. mdpi.comsurfacesciencewestern.com In the context of this compound, Raman spectroscopy is adept at characterizing the C-C stretching modes within the biphenyl structure and can be used to study low-frequency phonon modes that are indicative of crystal lattice structure and polymorphism. nih.gov
By combining FT-IR and Raman spectroscopy, a comprehensive vibrational analysis can be performed to elucidate the conformational landscape of this compound. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to assign vibrational modes and predict the spectra of different possible conformers, aiding in the definitive conformational analysis of the molecule in various states. nih.govnih.gov
Table 1: Illustrative Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |
|---|---|---|---|---|
| Hydroxyl | O-H stretch | 3200-3600 (broad) | Weak | Position sensitive to hydrogen bonding |
| Aromatic C-H | C-H stretch | 3000-3100 | Strong | |
| Methyl C-H | C-H stretch (asymmetric/symmetric) | 2950-3000 | Moderate | |
| Ester Carbonyl | C=O stretch | 1680-1720 | Moderate | Position reflects conjugation and H-bonding |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong | Characteristic of the biphenyl structure |
| Methyl | C-H bend | 1375-1450 | Moderate | |
| Ester C-O | C-O stretch | 1100-1300 | Moderate |
Spectrofluorimetric Method Development
Spectrofluorimetry is a highly sensitive and selective analytical technique that can be developed for the quantitative analysis of fluorescent compounds like this compound. nih.gov The methodology is based on the principle that a molecule absorbs light at a specific excitation wavelength and then emits light at a longer, specific emission wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range.
A spectrofluorimetric method for the parent compound, diflunisal, has been developed, which can serve as a basis for its methyl ester. eurjchem.comresearchgate.net The development process involves several key steps:
Solvent Selection and pH Optimization: The choice of solvent is critical as it can significantly influence fluorescence intensity. For diflunisal, a phosphate buffer (pH 9) was found to be a suitable medium. eurjchem.comresearchgate.net The effect of pH on the fluorescence of this compound would need to be systematically evaluated to find the optimal condition that yields the maximum and most stable fluorescence signal. scielo.br
Determination of Excitation and Emission Wavelengths: The excitation and emission spectra are recorded to identify the wavelengths (λex and λem) that provide the maximum fluorescence intensity. For diflunisal, the impurity (biphenyl-4-ol) was measured directly at 334 nm. eurjchem.comresearchgate.net A similar scan for this compound would be necessary to establish its characteristic wavelengths.
Method Validation: As per International Council on Harmonisation (ICH) guidelines, the developed method must be validated for linearity, accuracy, precision, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), and robustness. researchgate.net For the parent drug diflunisal, a linear relationship was established over a concentration range of 0.1-0.9 μg/mL, with an LOD of 0.02 μg/mL and an LOQ of 0.07 μg/mL. eurjchem.comresearchgate.net Similar validation would be essential for a method dedicated to this compound.
Derivative spectrofluorimetry can also be employed to resolve overlapping spectra from the active compound and any fluorescent impurities, enhancing the method's specificity. eurjchem.comresearchgate.net
Table 2: Validation Parameters from a Spectrofluorimetric Method for Diflunisal (Illustrative for Methyl Ester Method Development)
| Parameter | Result | Reference |
|---|---|---|
| Solvent | 0.05 M Phosphate Buffer (pH=9) | eurjchem.comresearchgate.net |
| Excitation Wavelength (λex) | To be determined for methyl ester | |
| Emission Wavelength (λem) | To be determined for methyl ester | |
| Linearity Range | 0.1 - 0.9 µg/mL | eurjchem.comresearchgate.net |
| Limit of Detection (LOD) | 0.02 µg/mL | eurjchem.comresearchgate.net |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | eurjchem.comresearchgate.net |
| Accuracy (% Recovery) | 99.61 ± 0.911 | eurjchem.comresearchgate.net |
Advanced Techniques for Polymorph Characterization and Phase Transformations
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal crystal lattice arrangement. nih.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical in pharmaceutical research. researchgate.net The parent compound, diflunisal, is known to have at least four polymorphs, making it highly probable that this compound also exhibits polymorphism. cam.ac.ukul.ie Comprehensive characterization of these polymorphs and their phase transformations is essential.
X-Ray Powder Diffraction (XRPD)
X-Ray Powder Diffraction (XRPD) is the primary and most definitive technique for the identification and characterization of crystalline solids. europa.euamericanlaboratory.com Each crystalline polymorph produces a unique diffraction pattern, which serves as a characteristic "fingerprint." improvedpharma.com The pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice, as described by Bragg's Law. nih.gov
In the analysis of this compound, XRPD would be used to:
Identify and Differentiate Polymorphs: By comparing the diffraction patterns of different batches, distinct polymorphs can be identified. Each form will show a unique set of diffraction peaks at specific 2θ angles with characteristic relative intensities. improvedpharma.commarshall.edu
Assess Crystallinity: XRPD can distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which yields a broad, diffuse halo. improvedpharma.comnih.gov
Monitor Phase Transformations: The technique can be used to monitor transformations from one polymorphic form to another as a function of processing conditions like temperature, humidity, or mechanical stress. ul.ieimprovedpharma.com
Quantitative Analysis: XRPD allows for the quantification of the different polymorphic forms within a mixture. europa.eu
Table 3: Hypothetical XRPD Data for Two Polymorphs of this compound | Polymorph A | Polymorph B | | :--- | :--- | | 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) | | 8.5 | 100 | 9.2 | 85 | | 12.1 | 45 | 11.5 | 100 | | 15.8 | 60 | 16.3 | 50 | | 19.3 | 75 | 20.1 | 30 | | 24.6 | 80 | 25.4 | 90 |
Differential Scanning Calorimetry (DSC) and Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. nih.gov It is an invaluable tool for studying the thermal properties of materials and detecting phase transitions. nih.gov
For this compound, DSC analysis provides critical information for polymorph characterization:
Melting Point and Enthalpy of Fusion: Each polymorph will have a distinct melting point (Tm) and enthalpy of fusion (ΔHfus). The more thermodynamically stable form generally has a higher melting point. researchgate.net
Solid-Solid Phase Transitions: DSC can detect enantiotropic or monotropic transitions between polymorphs, which appear as endothermic or exothermic events prior to melting. mdpi.com For example, studies on diflunisal polymorphs showed that all forms eventually convert to the most stable Form III upon milling or to Form I at high temperatures. cam.ac.uk
Glass Transition: The glass transition temperature (Tg) of the amorphous form can be determined, which is important for assessing its physical stability. nih.govresearchgate.net
Coupling DSC with other techniques like thermogravimetric analysis (TGA) helps to distinguish between melting and decomposition events. Modulated DSC (MDSC) can be used to separate complex thermal events, providing more accurate data on heat capacity and reversible transitions. nih.govresearchgate.net
Table 4: Hypothetical Thermal Analysis Data for this compound Polymorphs
| Form | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|---|
| Polymorph A | Melting | 145.2 | 148.5 | 95.6 |
| Polymorph B | Solid-Solid Transition to A | 120.1 | 123.4 | -10.2 (Exothermic) |
| Melting of converted A | 145.5 | 148.9 | 95.8 | |
| Amorphous | Glass Transition (Tg) | 65.7 | - | - |
| Crystallization | 98.3 | 102.1 | -45.1 (Exothermic) |
Terahertz Spectroscopy for Solid-State Properties
Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, is an emerging technique for the characterization of solid-state materials. frontiersin.org It probes low-frequency vibrational modes (typically 0.1-4 THz or ~3-133 cm⁻¹), such as intermolecular vibrations and lattice phonon modes, which are highly sensitive to the long-range crystalline order. mdpi.com
This technique is particularly advantageous for studying polymorphism because:
High Specificity: Since the THz spectrum is a direct consequence of the unique crystal lattice structure, different polymorphs of the same compound will exhibit distinct absorption peaks. nih.govfrontiersin.org Studies on diflunisal have shown that its polymorphs can be clearly distinguished using THz spectroscopy. ul.ie
Non-Destructive Analysis: Similar to other spectroscopic methods, it is non-destructive and can be used for in-situ monitoring.
Complementary to XRPD: While XRPD provides information on the geometric arrangement of the crystal lattice, THz spectroscopy provides information on the collective vibrational dynamics within that lattice. mdpi.comresearchgate.net In some cases, THz spectroscopy has shown higher sensitivity than XRPD for detecting minor changes in crystallinity. mdpi.comresearchgate.net
For this compound, THz spectroscopy, often combined with Raman spectroscopy and solid-state DFT calculations, can provide a deeper understanding of the intermolecular interactions that govern crystal packing and polymorphic stability. nih.govnih.gov
Methodologies for Impurity Profiling in Research Syntheses
Impurity profiling is the identification and quantification of all potential impurities in a substance. In the context of research and synthesis of this compound, this is crucial for ensuring the purity, quality, and consistency of the compound. veeprho.com Impurities can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents. nih.govlgcstandards.com
The primary methodologies for impurity profiling are chromatographic techniques, valued for their high resolving power.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is the most common technique for separating and quantifying impurities. veeprho.comnih.govresearchgate.net A typical method involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). nih.govresearchgate.net Detection is often performed using a UV detector at a wavelength where the main compound and its impurities absorb light. nih.gov Method development would focus on optimizing the mobile phase composition, pH, and gradient to achieve separation of all potential impurities from the main this compound peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural identification of unknown impurities, HPLC is coupled with a mass spectrometer. veeprho.comlgcstandards.com MS provides mass information about the impurity, which is critical for elucidating its chemical structure. This is particularly useful for identifying process-related impurities or new degradation products. lgcstandards.com
Other techniques used in impurity profiling include:
Thin-Layer Chromatography (TLC): A simpler chromatographic technique used for rapid screening and separation of impurities. nih.govresearchgate.net
Gas Chromatography (GC): Used primarily for the analysis of volatile organic impurities and residual solvents. lgcstandards.com
During the synthesis of this compound, these methods would be employed to monitor the reaction, identify and quantify by-products, and ensure the final product meets the required purity specifications for research purposes.
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| Diflunisal |
| Biphenyl-4-ol |
| Acetonitrile |
Structure Activity Relationship Sar Studies of Diflunisal Esters and Derivatives
Systematic Modification of the Ester Moiety and its Impact on Biological Activity
The esterification of the carboxylic acid group of diflunisal (B1670566) is a key strategy employed by medicinal chemists to modulate its physicochemical and pharmacological properties. The conversion of the acidic proton of the carboxylic acid to an alkyl or aryl group in an ester can significantly alter factors such as lipophilicity, cell membrane permeability, and interaction with biological targets.
While extensive research on a systematic variation of the ester group in diflunisal is not widely documented in publicly available literature, the synthesis of Diflunisal Methyl Ester has been reported as a crucial intermediate in the preparation of other derivatives, such as hydrazides and thiosemicarbazides, which have been investigated for their anticancer activities. researchgate.net This indicates that the methyl ester is a stable and accessible compound for further molecular exploration.
General principles of medicinal chemistry suggest that the size and nature of the ester group can have a profound impact on biological activity. For instance, increasing the alkyl chain length of the ester could enhance lipophilicity, potentially leading to altered absorption and distribution profiles. However, an excessively bulky ester group might introduce steric hindrance, impeding the molecule's ability to bind effectively to its target enzyme.
A patent describing O-medium alkyl esters of diflunisal highlights their potential for anti-platelet activity and reduced ulcerogenic potential compared to the parent drug. nih.gov This suggests that modification of the ester moiety can indeed lead to a shift in the therapeutic profile of diflunisal. The patent covers esters with O-acyl moieties ranging from 3 to 13 carbon atoms, indicating that a range of ester chain lengths can confer desirable biological properties. nih.gov
| Ester Moiety Modification | Potential Impact on Physicochemical Properties | Observed or Potential Impact on Biological Activity |
|---|---|---|
| Methyl Ester | Increased lipophilicity compared to carboxylic acid | Serves as a key intermediate for synthesizing other active derivatives. researchgate.net |
| Medium Chain Alkyl Esters (e.g., Propyl to Tridecyl) | Progressively increased lipophilicity | Reported to possess anti-platelet activity and reduced ulcerogenic potential. nih.gov |
| Bulky/Aromatic Esters | Significant increase in steric bulk and potential for additional pi-stacking interactions | Potential for altered binding affinity and selectivity for biological targets (Hypothetical). |
Influence of Substituents on Phenyl Rings on Molecular Interactions
The diflunisal molecule is characterized by two phenyl rings: a salicylic (B10762653) acid ring and a 2,4-difluorophenyl ring. The substituents on these rings are critical for its biological activity. The 2,4-difluoro substitution on the phenyl ring is a hallmark of diflunisal and is known to enhance its anti-inflammatory potency compared to non-fluorinated analogs. nih.gov
While specific studies detailing the systematic modification of phenyl ring substituents on this compound are scarce, research on other diflunisal derivatives provides valuable insights. For instance, in the development of diflunisal aza-analogs, where a nitrogen atom is introduced into the salicylic acid ring, the difluorophenyl moiety was retained, underscoring its importance for activity.
| Ring | Substituent | Known/Potential Influence on Molecular Interactions and Activity |
|---|---|---|
| Salicylic Acid Ring | Hydroxy (-OH) group | Crucial for binding to the active site of COX enzymes through hydrogen bonding. |
| Salicylic Acid Ring | Carboxylic Acid (-COOH) / Methyl Ester (-COOCH3) | The carboxylic acid is essential for the primary anti-inflammatory activity of diflunisal. Esterification modifies this interaction. |
| Second Phenyl Ring | 2,4-Difluoro (-F) | Enhances anti-inflammatory potency. Likely involved in specific binding interactions within the target enzyme's active site. nih.gov |
Esterification as a Strategy to Probe Functional Group Importance
Esterification is a classic medicinal chemistry strategy used to probe the importance of a carboxylic acid functional group for a molecule's biological activity. The conversion of the acidic and polar carboxylic acid to a less polar and non-ionizable ester can reveal whether the acidic proton or the carboxylate group's ability to form ionic bonds is essential for interaction with the biological target.
In the case of diflunisal, the carboxylic acid is known to be a critical pharmacophore for its anti-inflammatory activity, as it mimics the substrate, arachidonic acid, and forms key interactions within the COX enzyme active site. By converting this group to a methyl ester, researchers can investigate whether the molecule retains any biological activity. If the ester is inactive or significantly less active, it provides strong evidence for the essential role of the free carboxylic acid.
However, esterification can also lead to the creation of a prodrug. The this compound could be inactive in its own right but may be hydrolyzed in vivo by esterases to release the active diflunisal. This approach can be used to improve the drug's pharmacokinetic profile, for example, by enhancing its absorption or reducing gastric irritation, a common side effect of NSAIDs due to the presence of the free carboxylic acid.
Studies on other NSAIDs have shown that esterification of the carboxylate moiety can lead to a shift in selectivity between COX-1 and COX-2 enzymes. nih.gov This suggests that the esterified form of diflunisal might interact differently with the two isoforms of the COX enzyme compared to the parent drug.
Comparative SAR of Diflunisal vs. This compound and Other Analogs
A direct comparative structure-activity relationship study between diflunisal and its methyl ester is fundamental to understanding the impact of esterification. While comprehensive, direct comparative data from a single study is limited in the public domain, we can synthesize information from various sources to draw a comparative picture.
Diflunisal is a potent inhibitor of COX enzymes, with some studies suggesting a degree of selectivity for COX-2. researchgate.net Its anti-inflammatory and analgesic effects are well-documented. nih.gov The free carboxylic acid is crucial for this activity.
This compound, on the other hand, is primarily reported as a synthetic intermediate. researchgate.net This implies that its primary biological activity in the context of these studies was not the end goal, but rather its utility in building more complex molecules. However, the patent for diflunisal esters with anti-platelet activity suggests that the ester form can possess its own distinct biological properties. nih.gov
When compared to amide derivatives, another modification of the carboxylic acid group, the SAR can be further elucidated. Studies on diflunisal amide derivatives have shown that this modification can lead to compounds with significant anti-inflammatory and anticancer activities. nih.govfspublishers.orgrjptonline.org This indicates that replacing the carboxylic acid with other functional groups can retain or even enhance certain biological activities, likely through different binding interactions with the target proteins.
| Compound | Key Structural Feature | Primary Reported Biological Activity | Notes on SAR |
|---|---|---|---|
| Diflunisal | Free Carboxylic Acid | Anti-inflammatory, Analgesic (COX inhibitor) nih.govnih.gov | The carboxylic acid is considered essential for its primary mechanism of action. |
| This compound | Methyl Ester | Synthetic intermediate researchgate.net; Potential anti-platelet activity nih.gov | Lacks the acidic proton of the carboxylic acid, which likely alters its interaction with COX enzymes. May act as a prodrug. |
| Diflunisal Amide Derivatives | Amide Moiety | Anti-inflammatory, Anticancer nih.govfspublishers.orgrjptonline.org | Demonstrates that replacement of the carboxylic acid can lead to potent compounds, suggesting alternative binding modes or targets. |
| Diflunisal Aza-analogs | Nitrogen in Salicylic Ring | Anti-inflammatory, Antibacterial | Highlights the tolerance for modification on the core scaffold while retaining biological activity. |
Prodrug Design and Development Principles Research Focus
Diflunisal (B1670566) Methyl Ester as a Model for Ester Prodrug Research
Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), possesses a carboxylic acid moiety that is crucial for its therapeutic activity but can also limit its physicochemical properties. The esterification of this carboxylic acid to form Diflunisal Methyl Ester serves as an instructive model for understanding the principles of ester prodrug design. By temporarily masking the polar carboxylic acid group, the resulting ester generally exhibits increased lipophilicity. This modification is a classic strategy to enhance the oral absorption of poorly permeable compounds. nih.govresearchgate.net
The ideal characteristics of an ester prodrug, which can be theoretically applied to this compound, include:
Weak or no pharmacological activity to minimize off-target effects. nih.gov
Sufficient chemical stability to prevent premature degradation. nih.gov
Enhanced membrane permeability compared to the parent drug.
Resistance to hydrolysis before reaching the target site. nih.gov
Rapid and quantitative conversion back to the active parent drug, Diflunisal, at the desired site of action. nih.gov
The study of simple alkyl esters like this compound provides fundamental insights into the structure-activity relationships that govern the efficacy of the prodrug approach.
Strategies for Enhancing Permeability through Esterification
A primary motivation for developing ester prodrugs is to improve a drug's ability to cross biological membranes, a critical factor for oral bioavailability. nih.govresearchgate.net The conversion of a carboxylic acid to an ester masks the ionizable group, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract. researchgate.netresearchgate.net
The strategic selection of the ester promoiety can significantly influence the degree of permeability enhancement. For instance, increasing the alkyl chain length of the ester can further increase lipophilicity and, consequently, membrane permeation. This principle has been demonstrated with various NSAIDs, where different ester derivatives exhibit varying degrees of improved permeability. nih.govdntb.gov.ua
| Drug | Prodrug Modification | Observed Effect on Permeability |
| Ganciclovir | Valerate Ester | Six-fold increase in permeability compared to the parent drug. nih.gov |
| 6-MNA (NSAID) | Piperazine Ester | 11.2-fold more permeable through the skin than the parent drug. nih.gov |
| Epinephrine | Esterification of phenolic hydroxyl group | 100 to 600 times more lipophilic, increasing corneal permeability. mdpi.com |
This table presents examples of how esterification has been used to enhance the permeability of different parent drugs.
Bioreversion Mechanisms of Ester Prodrugs (Enzymatic Hydrolysis)
For a prodrug to be effective, it must efficiently convert back to its active parent form in vivo. This process, known as bioreversion, is critical for therapeutic efficacy. uef.fi For ester prodrugs, the primary mechanism of bioreversion is enzymatic hydrolysis, catalyzed by a ubiquitous class of enzymes called esterases. researchgate.netscirp.org
These enzymes are widely distributed throughout the body, including in the blood, liver, and other tissues. researchgate.netresearchgate.net The most important enzymes involved in the bioconversion of ester-based prodrugs include carboxylesterases, acetylcholinesterase, and cholinesterase. nih.gov The rate and extent of this enzymatic cleavage are dependent on the specific structure of the ester prodrug and the tissue-specific expression of esterases. researchgate.net
The susceptibility of the ester bond to hydrolysis is a key consideration in prodrug design. The chemical structure of the alcohol and acyl moieties surrounding the ester linkage can be modified to control the rate of bioreversion. nih.gov For this compound, it is anticipated that upon absorption, it would be rapidly hydrolyzed by systemic esterases to release the active Diflunisal.
Design of Novel Ester Prodrugs for Targeted Delivery (Theoretical/Preclinical)
Modern prodrug design has evolved beyond simply enhancing oral absorption to include strategies for targeted drug delivery. nih.govresearchgate.net This "targeted-prodrug" approach aims to exploit specific transporters and enzymes that are overexpressed in target tissues to achieve site-specific drug release. nih.govresearchgate.net
While research on targeted delivery of this compound is not extensively documented, theoretical approaches can be considered based on established principles:
Enzyme-Activated Prodrugs: One strategy involves designing ester prodrugs that are selectively cleaved by enzymes that are abundant at the site of action, such as in tumor tissues or inflamed joints. This approach can increase the local concentration of the active drug, thereby enhancing efficacy and reducing systemic side effects.
Transporter-Targeted Prodrugs: Another approach is to attach a promoiety to the drug that is recognized by a specific membrane transporter. For example, amino acid ester prodrugs can be designed to be recognized by peptide transporters, facilitating their uptake into target cells. scirp.orgnih.govscirp.org
The following table outlines theoretical design strategies for novel ester prodrugs:
| Strategy | Promoety | Target | Activation Mechanism |
| Enzyme-Activated | Specific peptide | Tumor-specific proteases | Proteolytic cleavage |
| Transporter-Targeted | Amino acid | Peptide transporters (e.g., PEPT1) | Esterase hydrolysis post-transport |
| pH-Sensitive Release | Acid-labile group | Acidic tumor microenvironment | Chemical hydrolysis |
This table illustrates theoretical strategies for designing novel ester prodrugs for targeted delivery, which could be conceptually applied to a parent drug like Diflunisal.
These advanced prodrug strategies hold significant promise for improving the therapeutic index of a wide range of drugs, including NSAIDs like Diflunisal.
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Synthetic Pathways and Sustainable Chemistry
The traditional synthesis of diflunisal (B1670566) and its esters often involves multi-step processes that may utilize hazardous reagents and solvents. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to Diflunisal Methyl Ester. A significant area of exploration is the application of green chemistry principles to minimize waste and energy consumption. onlinepharmacytech.infodtic.milmdpi.com
One promising approach involves the use of ultrasound-assisted, ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. oup.com This method has the potential to significantly intensify the synthesis process, offering a more sustainable and efficient pathway. oup.com Further investigation into mechanochemical methods, such as ball milling, could also provide solvent-free alternatives to conventional solution-phase synthesis. frontiersin.org These techniques not only reduce environmental impact but can also lead to the discovery of novel polymorphic forms with different physicochemical properties.
The development of continuous flow processes for the synthesis of this compound is another critical research avenue. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling. dtic.mil The integration of computational tools in designing these synthetic pathways can help in predicting reaction outcomes and optimizing conditions, thereby accelerating the development of sustainable manufacturing processes. dtic.mil
Table 1: Comparison of Synthetic Methodologies for Diflunisal and its Derivatives
| Methodology | Key Advantages | Potential for this compound Synthesis | Key Research Focus |
| Ultrasound-Assisted Suzuki-Miyaura Coupling | Increased reaction rates, higher yields, milder reaction conditions, reduced catalyst loading. oup.com | High potential for efficient and sustainable synthesis. | Optimization of catalyst systems and exploration of a wider range of substrates. |
| Mechanochemistry (Ball Milling) | Solvent-free, reduced waste, potential for novel polymorphs. frontiersin.org | Promising for solid-state synthesis, minimizing solvent use. | Investigating the impact of milling parameters on yield and crystal form. |
| Continuous Flow Synthesis | Enhanced safety and control, easy scalability, potential for integration with purification. dtic.mil | Ideal for large-scale, automated production with high consistency. | Designing and optimizing multi-step flow reactors for the complete synthesis. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. onlinepharmacytech.info | Potential for stereoselective synthesis of chiral derivatives. | Screening and engineering of enzymes for specific esterification reactions. |
Deeper Mechanistic Insights into Enzyme and Protein Interactions
While the primary mechanism of action for diflunisal is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis, a deeper understanding of its interactions and those of its methyl ester with various protein targets is crucial. researchgate.net Diflunisal non-selectively inhibits both COX-1 and COX-2. researchgate.net It is hypothesized that this compound acts as a prodrug, being hydrolyzed in vivo to the active diflunisal. However, the direct interaction of the ester form with cellular targets cannot be ruled out and warrants investigation.
A significant area of interest is the interaction of diflunisal with transthyretin (TTR), a transport protein. Diflunisal has been shown to act as a kinetic stabilizer of the TTR tetramer, slowing its dissociation, which is the rate-limiting step in TTR amyloidogenesis. nih.govnih.gov Future preclinical studies should focus on quantitatively assessing the TTR stabilization capacity of this compound and its metabolites. This would involve techniques like subunit exchange assays to determine its efficacy in preventing TTR aggregation in plasma. nih.gov
Further research should also explore the binding kinetics and thermodynamics of this compound with COX-1 and COX-2. Understanding the binding affinities and residence times can provide insights into its potential for improved efficacy and reduced side effects compared to the parent drug. Moreover, investigating its interactions with other potential off-target proteins is essential for a comprehensive preclinical safety and efficacy profile.
Table 2: Key Protein Targets and Areas for Mechanistic Investigation
| Protein Target | Known Interaction with Diflunisal | Future Research Focus for this compound |
| Cyclooxygenase-1 (COX-1) | Non-selective inhibition. researchgate.net | Determine the binding affinity and inhibitory profile of the ester form; investigate potential for selective inhibition through derivatization. |
| Cyclooxygenase-2 (COX-2) | Non-selective inhibition. researchgate.net | Elucidate the binding mode and kinetics of the ester; explore if the ester offers any advantages in terms of COX-2 selectivity. |
| Transthyretin (TTR) | Kinetic stabilization of the tetramer. nih.govnih.gov | Quantify the TTR stabilization potency of the ester and its metabolites; assess its potential in preclinical models of TTR amyloidosis. |
| Serum Albumin | High plasma protein binding. oup.com | Characterize the binding affinity and site of the ester on albumin; understand its impact on pharmacokinetics and drug-drug interactions. |
Development of Advanced Analytical Tools for Complex Biological Matrices (Preclinical)
Robust and sensitive analytical methods are paramount for the accurate quantification of this compound and its metabolites in complex biological matrices during preclinical studies. Future efforts should be directed towards developing and validating advanced bioanalytical techniques to support pharmacokinetic, pharmacodynamic, and toxicology studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive determination of drugs in biological fluids. nih.gov The development of a validated LC-MS/MS method for this compound in plasma, urine, and various tissue homogenates is a priority. This would involve optimizing sample extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and chromatographic conditions to ensure high recovery and minimal matrix effects. nih.gov
Furthermore, high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection can also be explored as a cost-effective alternative for routine preclinical sample analysis. researchgate.netresearchgate.net The development of methods that can simultaneously quantify the parent ester and its primary metabolite, diflunisal, is crucial for understanding its metabolic profile. The establishment of these analytical tools will be instrumental in generating reliable data for preclinical safety and efficacy assessments.
Table 3: Advanced Analytical Techniques for Preclinical Evaluation
| Analytical Technique | Application for this compound | Key Parameters for Validation |
| LC-MS/MS | Quantification in plasma, urine, and tissue samples with high sensitivity and selectivity. nih.gov | Linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. |
| HPLC-UV/Fluorescence | Routine quantification in preclinical studies; cost-effective. researchgate.netresearchgate.net | Specificity, linearity, range, accuracy, precision, and robustness. |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation. | Mass accuracy, resolution, and fragmentation pattern analysis. |
Design and Synthesis of Next-Generation Diflunisal Derivatives for Preclinical Evaluation
This compound serves as an excellent starting point for the design and synthesis of next-generation derivatives with potentially improved pharmacological profiles. Future research should focus on structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
One avenue of exploration is the synthesis of amide derivatives of diflunisal, which have shown promising anti-inflammatory and analgesic activities. nih.gov By modifying the carboxylic acid group of diflunisal (or the ester group of its methyl ester), it may be possible to create novel compounds with altered target interactions and improved safety profiles. The synthesis of aza-analogs of diflunisal has also been explored, yielding compounds with both anti-inflammatory and anti-bacterial activities. researchgate.net
Another strategy involves the conjugation of this compound with other pharmacologically active moieties to create hybrid molecules with dual modes of action. For instance, conjugation with heterocyclic rings has been investigated to enhance anti-inflammatory activity and COX-2 selectivity. frontiersin.org Preclinical evaluation of these novel derivatives would involve a comprehensive assessment of their efficacy in relevant animal models of inflammation and pain, as well as detailed pharmacokinetic and toxicology studies.
Table 4: Strategies for Designing Next-Generation Derivatives
| Derivative Class | Rationale for Synthesis | Desired Outcome for Preclinical Evaluation |
| Amide Derivatives | To improve medicinal activity and explore new interactions with biological targets. nih.gov | Enhanced anti-inflammatory and analgesic potency with a favorable safety profile. |
| Aza-Analogs | To introduce novel structural features and potentially new biological activities. researchgate.net | Compounds with dual anti-inflammatory and anti-bacterial properties. |
| Hybrid Molecules | To combine the pharmacological properties of diflunisal with other active agents. | Synergistic therapeutic effects or improved targeting to specific tissues. |
| Prodrugs | To improve bioavailability, reduce gastrointestinal toxicity, or achieve targeted drug delivery. | Enhanced pharmacokinetic profile and better tolerability. |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Diflunisal Methyl Ester, and how are reaction conditions optimized?
Answer: this compound is synthesized via esterification of Diflunisal (a 2,4-difluorobiphenyl derivative) using methanol in the presence of acid or base catalysts. Key parameters include molar ratios of reactants, catalyst type (e.g., sulfuric acid or potassium hydroxide), and reaction temperature. For optimization, factorial design or Taguchi methods can systematically evaluate interactions between variables (e.g., catalyst concentration, temperature) to maximize yield . Characterization typically involves NMR, FT-IR, and HPLC to confirm ester formation and purity .
Basic: What analytical techniques are critical for characterizing this compound in research settings?
Answer: Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and fluorine substituent positions.
- FT-IR for identifying functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
- HPLC-MS for purity assessment and quantification, using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray crystallography (if crystalline) to resolve stereochemical details .
Advanced: How does the esterification of Diflunisal alter its pharmacological activity compared to the parent compound?
Answer: Methyl esterification modifies Diflunisal’s pharmacokinetics by increasing lipophilicity, potentially enhancing blood-brain barrier penetration. However, ester derivatives may require enzymatic hydrolysis (e.g., esterases) to release the active form. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to targets like transthyretin, where ester groups may stabilize hydrophobic interactions with Lys15/Thr106 residues .
Advanced: What experimental design strategies are recommended for optimizing large-scale synthesis of this compound while minimizing byproducts?
Answer: Use Taguchi orthogonal arrays (e.g., L9 or L16 designs) to assess interactions between variables like catalyst loading (0.5–1.5 wt%), methanol-to-acid molar ratios (6:1–12:1), and temperature (40–80°C). Response surface methodology (RSM) further refines optimal conditions. Monitor byproducts (e.g., unreacted Diflunisal) via GC-MS or TLC. Continuous flow reactors can enhance reproducibility and reduce side reactions .
Basic: How do researchers validate the identity and purity of this compound in novel synthetic routes?
Answer: Validation requires:
- Chromatographic purity : HPLC with ≥95% area under the curve.
- Elemental analysis : Matching calculated vs. observed C/H/F/O percentages.
- Melting point consistency : Compare with literature values (±2°C).
- Spectroscopic cross-verification : NMR chemical shifts for methyl ester (~3.7 ppm in ¹H) and fluorine atoms .
Advanced: What computational tools are used to predict the stability and reactivity of this compound in physiological environments?
Answer: Molecular dynamics (MD) simulations with software like GROMACS model ester hydrolysis rates in plasma. Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron density distributions at ester bonds, guiding structural modifications for enhanced stability. QSAR models correlate logP values with membrane permeability .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, serum protein content). Strategies include:
- Standardized protocols : Align with guidelines like OECD 428 for in vitro permeability assays.
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models.
- Orthogonal assays : Confirm activity via SPR (binding affinity) and cell-based models (e.g., HEK293 transfected with transthyretin) .
Basic: What are the key considerations for designing in vitro studies to evaluate this compound’s metabolic stability?
Answer: Use liver microsomes (human/rat) or hepatocytes to assess esterase-mediated hydrolysis. Incubate at 37°C with NADPH regeneration systems. Quantify parent compound and metabolites (e.g., Diflunisal) via LC-MS/MS. Control for nonspecific degradation by including esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) in parallel experiments .
Advanced: What role does fluorine substitution play in the physicochemical properties of this compound?
Answer: The 2,4-difluoro groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity increases hydrogen-bonding potential with target proteins (e.g., transthyretin’s Lys15), as shown in X-ray co-crystallography studies. LogD calculations (at pH 7.4) predict improved membrane permeability compared to non-fluorinated analogs .
Advanced: How can researchers integrate green chemistry principles into the synthesis of this compound?
Answer: Strategies include:
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst recycling : Use immobilized lipases (e.g., Candida antarctica Lipase B) for esterification.
- Waste minimization : Employ continuous flow reactors to reduce solvent volume and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
